molecular formula C28H21F4NO7 B8181738 4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

Cat. No.: B8181738
M. Wt: 559.5 g/mol
InChI Key: QVDYQHXNAQHIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid: is a potent and orally active cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is primarily used in the research and treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Galicaftor involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and involves advanced organic synthesis techniques .

Industrial Production Methods: : Industrial production of Galicaftor is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: : Galicaftor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions: : Common reagents used in the reactions of Galicaftor include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed: : The major products formed from the reactions of Galicaftor include its active metabolites, which are crucial for its therapeutic effects .

Mechanism of Action

Mechanism: : Galicaftor exerts its effects by correcting the defective CFTR protein, which is responsible for the symptoms of cystic fibrosis. It binds to the CFTR protein and stabilizes its structure, allowing it to function properly .

Molecular Targets and Pathways: : The primary molecular target of Galicaftor is the CFTR protein. It interacts with specific domains of the protein to enhance its stability and function .

Comparison with Similar Compounds

Biological Activity

The compound 4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid , also known as ABBV-2222 or GLPG2222, is a novel small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF). This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analysis with other CF therapies.

Structural Features

FeatureDescription
Core Structure Dihydro-2H-chromen with benzoic acid moiety
Functional Groups Difluoromethoxy, benzodioxole, cyclopropyl amine
Molecular Weight 415.39 g/mol

ABBV-2222 functions primarily as a CFTR corrector , aimed at enhancing the processing and trafficking of the F508del CFTR protein to the cell surface. The F508del mutation is the most common cause of CF, leading to misfolded proteins that fail to reach the cell membrane effectively.

Biological Activity

  • Corrector Activity : ABBV-2222 has been shown to increase the presence of properly folded CFTR at the cell surface, thereby restoring chloride ion transport across epithelial cells.
  • Potentiation of CFTR Function : In combination with other potentiators like Ivacaftor, this compound improves the function of the CFTR channel once it reaches the membrane.

In Vitro Studies

In vitro studies indicate that ABBV-2222 significantly enhances the maturation and function of F508del CFTR in human bronchial epithelial cells. Comparative studies reveal that it exhibits superior potency compared to existing correctors like Lumacaftor (VX-809) .

Case Studies and Trials

Recent clinical trials have evaluated ABBV-2222's efficacy in patients with cystic fibrosis:

  • Study Design : Phase II trials assessed the safety and efficacy of ABBV-2222 in combination with Ivacaftor.
  • Results : Patients receiving ABBV-2222 showed a mean improvement in Forced Expiratory Volume (FEV1) ranging from 6% to 12% over baseline measures .

Comparative Analysis with Other Therapies

TherapyCorrectorPotentiatorFEV1 Improvement (%)Notes
ABBV-2222YesYes6 - 12Superior potency compared to VX-809
LumacaftorYesNo3 - 5Limited efficacy alone
IvacaftorNoYes10 - 15Effective in conjunction with correctors

Safety Profile

ABBV-2222 has been generally well tolerated in clinical trials, with adverse effects similar to those observed with other CF therapies. Common side effects include gastrointestinal disturbances and respiratory symptoms. Long-term safety data are still being collected as part of ongoing studies .

Properties

IUPAC Name

4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDYQHXNAQHIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21F4NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Reactant of Route 2
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Reactant of Route 3
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Reactant of Route 4
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Reactant of Route 5
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Reactant of Route 6
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.